(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone
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Overview
Description
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a complex organic molecule that features a combination of benzothiazole, piperazine, and nitrobenzothiophene moieties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways leading to their anti-tubercular activity .
Pharmacokinetics
Benzothiazole derivatives have been known to exhibit certain pharmacokinetic properties that contribute to their bioavailability .
Result of Action
Benzothiazole derivatives have been known to induce changes at the molecular and cellular level that contribute to their anti-tubercular activity .
Action Environment
It is known that environmental factors can influence the action of benzothiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Derivative: The synthesis begins with the preparation of the benzothiazole derivative. This can be achieved by reacting 2-aminobenzenethiol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Introduction of Nitrobenzothiophene: The final step involves the introduction of the nitrobenzothiophene moiety. This can be achieved through a nucleophilic substitution reaction where the piperazine-benzothiazole intermediate reacts with a nitrobenzothiophene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group in the nitrobenzothiophene moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction of the nitro group.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nitrobenzothiophene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase (COX).
Medicine
In medicine, this compound is being investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity, due to the presence of the benzothiazole and nitrobenzothiophene moieties.
Comparison with Similar Compounds
Similar Compounds
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone: Unique due to its combination of benzothiazole, piperazine, and nitrobenzothiophene moieties.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Piperazine Derivatives: Widely used in pharmaceuticals for their psychoactive and anti-parasitic properties.
Nitrobenzothiophene Derivatives: Investigated for their anti-inflammatory and antimicrobial activities.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with multiple biological targets
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone, a derivative of piperazine and benzo[b]thiophene, has gained attention in recent years due to its promising biological activities. This article reviews the current understanding of its biological activity, including anti-mycobacterial properties, neuroprotective effects, and potential as a therapeutic agent in various diseases.
Chemical Structure
The chemical structure of the compound can be depicted as follows:
This structure incorporates a benzo[d]thiazole moiety and a nitro-substituted benzo[b]thiophene, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound is multifaceted, with significant implications in various fields such as medicinal chemistry and pharmacology. Key areas of activity include:
- Anti-mycobacterial Activity
- Neuroprotective Effects
- Antioxidant Properties
Anti-mycobacterial Activity
Research has indicated that derivatives of benzo[d]thiazole, including the target compound, exhibit notable anti-mycobacterial properties.
Key Findings:
- A study on structurally diverse benzo[d]thiazole derivatives showed that several compounds demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis with MIC values ranging from 1 to 10 μM. The most promising compounds had low cytotoxicity, indicating a favorable therapeutic index .
Compound | MIC (μM) | Cytotoxicity (50% Inhibition at μg/mL) |
---|---|---|
Compound 1 | 2.35 | <50 |
Compound 2 | 7.94 | <50 |
Compound 3 | 5.00 | <50 |
Neuroprotective Effects
The neuroprotective potential of the compound has been explored through its interaction with neuronal nitric oxide synthase (nNOS).
Research Insights:
- In a study involving HEK 293 cells expressing NOS isoforms, certain derivatives exhibited over 95% cell survival in MTT assays. Notably, one compound demonstrated selective inhibition of nNOS with an IC50 value significantly lower than that for endothelial and inducible NOS .
Case Study:
In a rat model of Parkinson's disease induced by 6-OHDA, treatment with the compound led to improved motor functions and neurochemical profiles, including increased dopamine levels and reduced glutamate toxicity .
Antioxidant Properties
The compound's ability to scavenge free radicals has also been assessed. Antioxidant assays indicate that it can effectively reduce oxidative stress markers in various cell lines.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c25-19(18-12-13-11-14(24(26)27)5-6-16(13)28-18)22-7-9-23(10-8-22)20-21-15-3-1-2-4-17(15)29-20/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNSYBAYHNWSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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